3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole
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Overview
Description
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can yield pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles often involves scalable and efficient synthetic routes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce new functional groups to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts like copper powder for N-arylation . Reaction conditions often involve mild temperatures and specific solvents like DMSO or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions can yield N-arylpyrazoles, while oxidation reactions can produce various oxidized pyrazole derivatives .
Scientific Research Applications
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act on various enzymes and receptors, influencing biological processes. For example, they may inhibit certain enzymes or modulate receptor activity, leading to their observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core but with different substituents.
N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct functional groups.
Uniqueness
3-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyl-1-methylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c1-10-6(5-2-3-5)4-7(8)9-10/h4-5H,2-3H2,1H3 |
InChI Key |
WNXKLUPCUVHMPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C2CC2 |
Origin of Product |
United States |
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